4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitrophenol group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and nitrophenol compounds, such as:
- 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenol
- 4-chloro-2-nitrophenol
- 2-methyl-3-(1,3-benzoxazol-2-yl)phenylamine .
Uniqueness
4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16ClN3O4 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-6-7-20-18(8-12)25-22(30-20)16-4-3-5-17(13(16)2)24-11-14-9-15(23)10-19(21(14)27)26(28)29/h3-11,27H,1-2H3 |
InChI Key |
VFNCNVVPZYRKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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